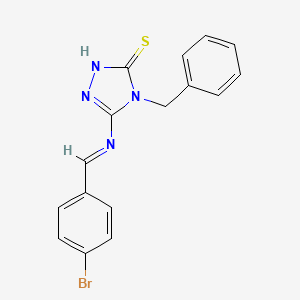

4-Benzyl-5-((4-bromobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Description

4-Benzyl-5-((4-bromobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a triazole-based Schiff base derivative synthesized via the condensation of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol with 4-bromobenzaldehyde under acidic conditions (e.g., glacial acetic acid) in ethanol . This compound belongs to the 1,2,4-triazole class, characterized by a thiol (-SH) group at position 3, a benzyl substituent at position 4, and a 4-bromobenzylidene moiety linked via an imine (-N=CH-) bridge. Its molecular formula is C₁₆H₁₃BrN₄S, with a molecular weight of 397.28 g/mol.

The structural uniqueness of this compound lies in its electron-withdrawing bromine atom and aromatic benzyl groups, which influence its electronic distribution, solubility, and biological interactions.

Properties

Molecular Formula |

C16H13BrN4S |

|---|---|

Molecular Weight |

373.3 g/mol |

IUPAC Name |

4-benzyl-3-[(E)-(4-bromophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C16H13BrN4S/c17-14-8-6-12(7-9-14)10-18-15-19-20-16(22)21(15)11-13-4-2-1-3-5-13/h1-10H,11H2,(H,20,22)/b18-10+ |

InChI Key |

HFHLAEJONPZUFY-VCHYOVAHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C(=S)NN=C2/N=C/C3=CC=C(C=C3)Br |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=S)NN=C2N=CC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Cyclization of Benzyl Thiosemicarbazide

Reagents :

-

Benzyl hydrazine (C₆H₅CH₂NHNH₂)

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH)

Procedure :

-

Thiosemicarbazide Formation : Benzyl hydrazine reacts with carbon disulfide in alkaline conditions to form a thiosemicarbazide intermediate:

-

Cyclization : The intermediate undergoes intramolecular cyclization under reflux in aqueous NaOH, yielding 4-benzyl-4H-1,2,4-triazole-3-thiol:

Key Parameters :

Alternative Route via Acyl Thiourea Derivatives

Reagents :

-

Benzyl isothiocyanate (C₆H₅CH₂NCS)

-

Hydrazine hydrate (N₂H₄·H₂O)

Procedure :

-

Thiourea Formation : Benzyl isothiocyanate reacts with hydrazine to form a substituted thiourea:

-

Cyclization : Acid-catalyzed cyclization (e.g., HCl) yields the triazole thiol:

Advantages :

-

Higher regioselectivity for 1,2,4-triazoles.

-

Reduced byproduct formation compared to thiosemicarbazide routes.

Schiff Base Formation with 4-Bromobenzaldehyde

The amino group at position 5 of the triazole core reacts with 4-bromobenzaldehyde to form the final Schiff base derivative.

Reagents :

-

4-Bromobenzaldehyde (BrC₆H₄CHO)

-

Ethanol (C₂H₅OH)

-

Glacial acetic acid (CH₃COOH)

Procedure :

-

Condensation Reaction : Equimolar amounts of 4-benzyl-4H-1,2,4-triazole-3-thiol and 4-bromobenzaldehyde are refluxed in ethanol with catalytic acetic acid:

-

Workup : The product is isolated via filtration or solvent evaporation and purified by recrystallization (e.g., ethanol/water mixtures).

Optimized Conditions :

-

Temperature: 70–80°C

-

Reaction Time: 3–5 hours

Characterization and Analytical Data

The compound is validated using spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Elemental Analysis

Challenges and Optimization Strategies

-

Byproduct Formation :

-

Thiol Oxidation :

-

Purification Difficulties :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Thiosemicarbazide | 60–70 | 85–90 | Cost-effective reagents |

| Acyl Thiourea | 70–75 | 90–95 | Better regioselectivity |

| Schiff Base Cond. | 75–85 | 95–98 | High functional group tolerance |

Chemical Reactions Analysis

3.1. Condensation Reaction for Benzylidene Formation

The reaction with 4-bromobenzaldehyde proceeds via a Schiff base mechanism:

This step is critical for introducing the aromatic substituent and is typically performed in acidic conditions with acetic acid as a catalyst .

3.2. Thiol Group Reactivity

The -SH group at position 3 participates in S-alkylation or substitution reactions. For example, treatment with alkyl halides (e.g., bromo derivatives) in alkaline media can yield thioether products .

3.3. Structural Characterization

The synthesized compound is characterized using:

-

NMR : ¹H and ¹³C spectra confirm the benzylidene amino group and triazole structure .

-

Mass Spectrometry : Molecular ion peaks (e.g., m/z 315 for related compounds) validate the molecular formula .

Table 1: Physical and Spectral Data for Related Compounds

| Parameter | Value (Example: 4-[(4-Bromo-benzylidene)-amino]-5-pyridin-4-yl-4H-triazole-3-thiol ) |

|---|---|

| Melting Point | 204–205°C |

| IR (S-H) | 2730 cm⁻¹ |

| ¹H NMR (C=N) | δ 9.8 ppm (s, 1H) |

| Mass (m/z) | 295 (M⁺) |

Scientific Research Applications

Antibacterial Activity

The 1,2,4-triazole derivatives have been widely studied for their antibacterial properties. Research indicates that compounds with the triazole core exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The mechanism of action often involves the inhibition of bacterial enzymes or interference with DNA synthesis. For instance, triazole derivatives have shown efficacy in inhibiting DNA gyrase, an enzyme critical for bacterial DNA replication .

-

Case Studies :

- A study demonstrated that certain 1,2,4-triazole derivatives exhibited remarkable selectivity against Bacillus subtilis, including those resistant to nalidixic acid. The introduction of bromine at specific positions enhanced the antibacterial activity .

- Another investigation highlighted the synthesis of novel indole derivatives of 4-amino-4H-1,2,4-triazole-3-thiol that showed potent inhibitory effects against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like amoxicillin .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Benzyl-5-((4-bromobenzylidene)amino)-4H-1,2,4-triazole-3-thiol | E. coli | 8 µg/mL |

| 5-substituted triazoles | B. subtilis | 5 µg/mL |

| Indole derivative | S. aureus | 2 µg/mL |

Antitubercular Activity

The potential of triazole derivatives as antitubercular agents has also been explored extensively. Given the rising incidence of drug-resistant strains of Mycobacterium tuberculosis, novel compounds are urgently needed.

- Research Findings : A study reported that certain triazole derivatives displayed promising activity against both drug-resistant and drug-susceptible strains of Mycobacterium tuberculosis. For example, compounds with specific substitutions showed MIC values comparable to established antitubercular drugs like isoniazid .

Scaffold for Drug Development

The unique structural features of 4-Benzyl-5-((4-bromobenzylidene)amino)-4H-1,2,4-triazole-3-thiol make it an attractive scaffold for the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-Benzyl-5-((4-bromobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to the disruption of essential biological pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes involved in cell wall synthesis. In cancer cells, it may inhibit enzymes involved in DNA replication and repair, leading to cell death.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Triazole Derivatives

Key Observations :

- Electron-withdrawing groups (e.g., -Br, -Cl, -CF₃) enhance electrophilicity, improving interactions with biological targets like enzymes or microbial cell walls .

- Electron-donating groups (e.g., -OCH₃, -NH₂) increase antioxidant activity by stabilizing free radicals via resonance or hydrogen bonding .

Key Observations :

- The 4-bromobenzylidene derivative exhibits stronger antimicrobial activity than the 4-chlorobenzylidene analog, likely due to bromine’s higher electronegativity and lipophilicity .

- Antioxidant activity is superior in compounds with electron-donating groups (e.g., -NH₂ in AT) compared to halogenated derivatives .

- Toxicity varies significantly: The dimethoxy-fluorophenyl analog (LD₅₀ = 1190 mg/kg) is classified as low-toxicity (Class IV), while the trifluoromethyl derivative shows negligible acute toxicity .

Biological Activity

4-Benzyl-5-((4-bromobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. Its unique structure, featuring a triazole ring with a thiol functional group and bromine substitution, enhances its potential biological activity. This article explores the compound's biological properties, including its antimicrobial, anticancer, and enzyme-inhibitory activities.

Chemical Structure and Properties

The molecular formula of 4-benzyl-5-((4-bromobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is CHBrNS, with a molecular weight of approximately 366.28 g/mol. The presence of the thiol group allows for various chemical reactions, such as oxidation and nucleophilic substitutions, which can influence its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. Specifically, derivatives like 4-benzyl-5-((4-bromobenzylidene)amino)-4H-1,2,4-triazole-3-thiol have been studied for their effectiveness against various bacterial strains.

Case Studies and Findings

-

Inhibition of Bacterial Growth : In vitro studies have shown that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:

- The minimum inhibitory concentration (MIC) against E. coli and Bacillus subtilis was reported to be as low as 5 µg/mL .

- SAR (Structure-Activity Relationship) analysis revealed that compounds with a benzyl group at the 4-position of the triazole were particularly effective in inhibiting bacterial growth .

- Mechanism of Action : Molecular docking studies suggest that 4-benzyl-5-((4-bromobenzylidene)amino)-4H-1,2,4-triazole-3-thiol binds effectively to dihydrofolate reductase (DHFR), an enzyme critical for folate synthesis in bacteria. This interaction likely leads to the inhibition of bacterial growth by disrupting essential metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research has demonstrated that certain triazole derivatives can exhibit cytotoxic effects against various cancer cell lines.

Key Research Findings

-

Cytotoxicity Against Cancer Cells : In studies involving human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines:

- Compounds derived from 1,2,4-triazole exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition at concentrations as low as 12.5 µg/mL .

- The selectivity towards cancer cells was highlighted in assays where the compound showed reduced toxicity towards normal cells compared to cancerous ones .

- Potential as Antimetastatic Agents : Some derivatives demonstrated capabilities to inhibit cancer cell migration in vitro, suggesting potential applications in preventing metastasis .

Comparative Analysis with Related Compounds

To understand the unique biological activity of 4-benzyl-5-((4-bromobenzylidene)amino)-4H-1,2,4-triazole-3-thiol better, it is useful to compare it with other structurally similar compounds:

| Compound Name | Molecular Formula | Notable Activity |

|---|---|---|

| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | CHFNOS | Antibacterial targeting folate synthesis |

| 5-(furan-2-yl)-4-(aryl)-4H-1,2,4-triazole-3-thiols | CHNOS | Antifungal activity |

| 1-(2-furoyl or phenylacetyl)-thiosemicarbazides | CHNS | Precursor for various triazole derivatives |

The unique combination of bromine substitution and thiol functionality in 4-benzyl-5-((4-bromobenzylidene)amino)-4H-1,2,4-triazole-3-thiol enhances its reactivity and biological efficacy compared to other triazole derivatives.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.